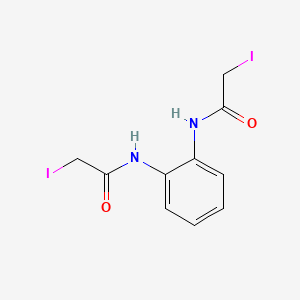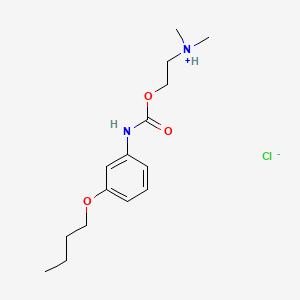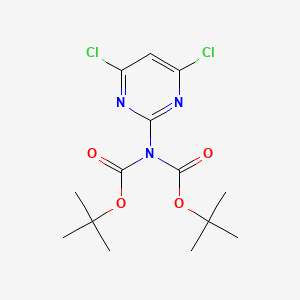
2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine is an organic compound with the molecular formula C14H19Cl2N3O4 and a molecular weight of 364.22 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine . Pyrimidines are significant in various fields, including pharmaceuticals and agrochemicals, due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes where the reagents are combined in large reactors under controlled conditions to ensure high yield and purity. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Condensation Reactions: It can also undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiols.
Condensation: Reagents such as aldehydes or ketones can be used in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific nucleophile or condensing agent used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by preventing the assembly of viral proteins into new virions . Additionally, it may inhibit immune-activated nitric oxide production, which is relevant in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound is a precursor in the synthesis of 2-Bis(tert-butoxycarbonyl)amino-4,6-dichloropyrimidine and shares similar chemical properties.
2,4,6-Tri-tert-butylpyrimidine: Another pyrimidine derivative with similar reactivity but different substituents.
Uniqueness
This compound is unique due to the presence of the tert-butoxycarbonyl protecting groups, which enhance its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C14H19Cl2N3O4 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
tert-butyl N-(4,6-dichloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H19Cl2N3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-17-8(15)7-9(16)18-10/h7H,1-6H3 |
InChI-Schlüssel |
NZGLVAGQMLQBQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CC(=N1)Cl)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



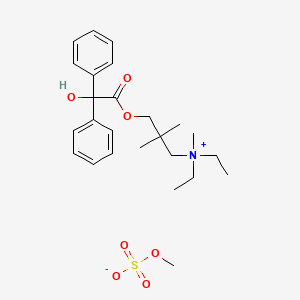
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
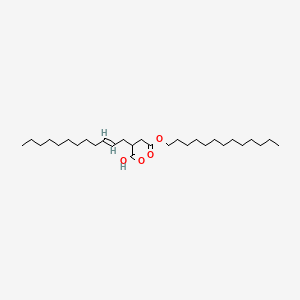
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
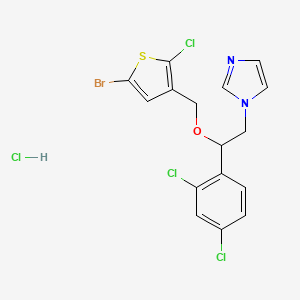

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
